2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone
Overview
Description
2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone is a chemical compound with the molecular formula C10H7F2N3O. It is characterized by the presence of a difluorophenyl group attached to a triazole ring via an ethanone linkage. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a scaffold for antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone typically involves the reaction of 2,4-difluoroacetophenone with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Grignard Reactions: The ketone moiety allows for modifications via Grignard reactions.
Aldol Reactions: The compound can undergo aldol reactions, particularly with enantioselective additions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Grignard Reactions: Grignard reagents such as phenylmagnesium bromide.
Aldol Reactions: Catalysts like chiral prolines or chiral auxiliaries.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Grignard reactions can yield tertiary alcohols, while aldol reactions can produce β-hydroxy ketones .
Scientific Research Applications
2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone has several scientific research applications:
Medicinal Chemistry: It serves as a molecular scaffold for antifungal medications such as fluconazole, voriconazole, and efinaconazole.
Biological Studies: The compound is used in studies involving the mechanism of antifungal activity in live Candida cells, often utilizing fluorescent microscopy.
Chemical Synthesis: It is employed in the synthesis of various derivatives for research purposes.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone, particularly in its role as a scaffold for antifungal agents, involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A triazole antifungal with enhanced activity against a broader spectrum of fungi.
Efinaconazole: A triazole antifungal used primarily for topical applications.
Uniqueness
2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone is unique due to its specific difluorophenyl and triazole structure, which provides a versatile scaffold for the development of various antifungal agents. Its ability to undergo multiple types of chemical reactions also makes it valuable in synthetic chemistry .
Properties
IUPAC Name |
2-fluoro-2-(4-fluoro-3H-1,2,4-triazol-2-yl)-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-10(15-7-14(12)6-13-15)9(16)8-4-2-1-3-5-8/h1-6,10H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKYCTRQXRZZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C=NN1C(C(=O)C2=CC=CC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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